molecular formula C12H19NO4 B1386105 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid CAS No. 1218627-02-1

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid

Cat. No.: B1386105
CAS No.: 1218627-02-1
M. Wt: 241.28 g/mol
InChI Key: AEGDQUPLOFEYPX-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid is an organic compound that features a piperidine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of coupling agents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure and exhibit similar chemical properties.

    Piperidine derivatives: Compounds with a piperidine ring may have comparable reactivity and applications.

Uniqueness: 1-(Tetrahydro-2H-pyran-4-ylcarbonyl)-2-piperidinecarboxylic acid is unique due to the combination of the tetrahydropyran and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields of research .

Properties

IUPAC Name

1-(oxane-4-carbonyl)piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c14-11(9-4-7-17-8-5-9)13-6-2-1-3-10(13)12(15)16/h9-10H,1-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGDQUPLOFEYPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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